molecular formula C20H35NO4 B590965 3-oxo-N-[(3S)-Tetrahydro-2-oxo-3-furanyl]-hexadecanamide CAS No. 925448-37-9

3-oxo-N-[(3S)-Tetrahydro-2-oxo-3-furanyl]-hexadecanamide

Cat. No. B590965
CAS RN: 925448-37-9
M. Wt: 353.503
InChI Key: YZBAMTUXUHIYCQ-SFHVURJKSA-N
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Description

This compound belongs to the class of organic compounds known as n-acyl-alpha amino acids and derivatives . It is a monocarboxylic acid amide that is tetradecanamide substituted by an oxo group at position 3 and a (3S)-2-oxotetrahydrofuran-3-yl group at the N atom .


Molecular Structure Analysis

The molecular formula of this compound is C18H31NO4 . It has a molecular weight of 325.4 g/mol . The structure includes a tetradecanamide backbone with an oxo group at position 3 and a (3S)-2-oxotetrahydrofuran-3-yl group at the N atom .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 325.4 g/mol . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current resources.

Mechanism of Action

Target of Action

N-3-oxo-hexadecanoyl-L-Homoserine lactone is an unusual, substituted, long-chain N-acyl-homoserine lactone (AHL) produced by some bacteria, including strains of Agrobacterium vitis and Pseudomonas . This compound is thought to be involved in quorum sensing , a regulatory system used by bacteria for controlling gene expression in response to increasing cell density .

Mode of Action

N-3-oxo-hexadecanoyl-L-Homoserine lactone is a signaling molecule that coordinates group behaviors at high densities in many bacteria . It adsorbs to and promotes the remodeling of lipid membranes in ways that could underpin cell-cell or host-cell interactions .

Biochemical Pathways

N-3-oxo-hexadecanoyl-L-Homoserine lactone is thought to be involved in quorum sensing . Quorum sensing is a mechanism that allows bacteria to communicate and coordinate their behavior based on their population density . Substituted, long-chain AHLs, including N-3-oxo-hexadecanoyl-L-Homoserine lactone, prime for systemic acquired resistance to pathogen attack in plants .

Pharmacokinetics

It is known that the compound is a solid at room temperature and is soluble in dmf and dmso at 20 mg/ml . This suggests that the compound may have good bioavailability.

Result of Action

The result of N-3-oxo-hexadecanoyl-L-Homoserine lactone’s action is the coordination of group behaviors in bacteria at high densities . This can lead to changes in gene expression and cellular behavior, which can have significant effects on the bacterial community and its interactions with its environment .

Action Environment

The action of N-3-oxo-hexadecanoyl-L-Homoserine lactone can be influenced by environmental factors. For example, the compound is involved in quorum sensing, a process that is highly dependent on the density of the bacterial population . Therefore, changes in the bacterial population density, such as those caused by changes in the environment, can influence the action of N-3-oxo-hexadecanoyl-L-Homoserine lactone.

properties

IUPAC Name

3-oxo-N-[(3S)-2-oxooxolan-3-yl]hexadecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H35NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(22)16-19(23)21-18-14-15-25-20(18)24/h18H,2-16H2,1H3,(H,21,23)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZBAMTUXUHIYCQ-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)CC(=O)NC1CCOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC(=O)CC(=O)N[C@H]1CCOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H35NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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